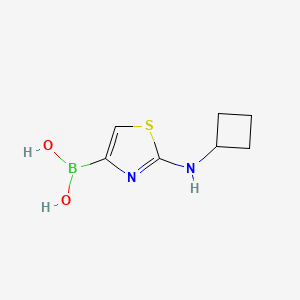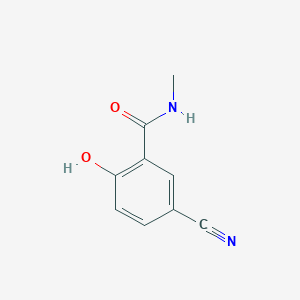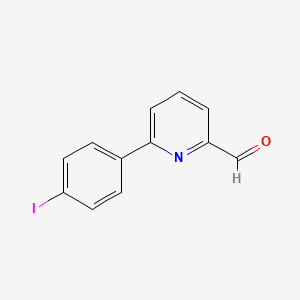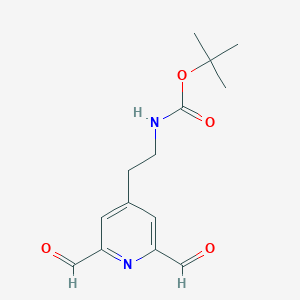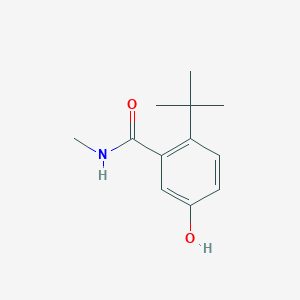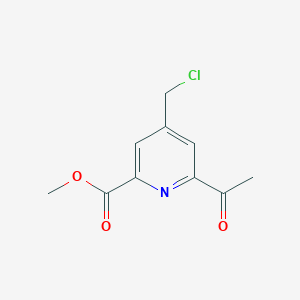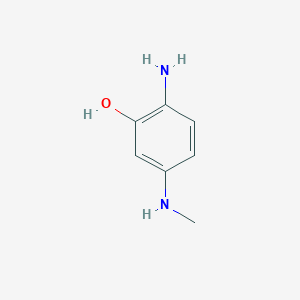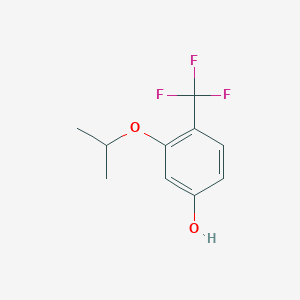
3-Isopropoxy-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol . This compound is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Isopropoxy-4-(trifluoromethyl)phenol typically involves several steps:
Hydroxyl Protection: The phenol group is protected to prevent unwanted reactions.
Bromine Substitution: Bromine is introduced to the protected phenol.
Etherification: The isopropoxy group is introduced through an etherification reaction.
Deprotection: The protecting group is removed to yield the final product.
Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
3-Isopropoxy-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Isopropoxy-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Isopropoxy-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
3-Isopropoxy-4-(trifluoromethyl)phenol can be compared with other similar compounds such as:
- 4-Isopropoxy-3-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- 2-Isopropoxy-4-(trifluoromethyl)phenol
These compounds share similar structural features but differ in the position of the isopropoxy and trifluoromethyl groups, which can influence their chemical properties and reactivity . The unique combination of these groups in this compound makes it particularly valuable for specific applications.
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
3-propan-2-yloxy-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-5-7(14)3-4-8(9)10(11,12)13/h3-6,14H,1-2H3 |
Clé InChI |
POZXABXWMLPPFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


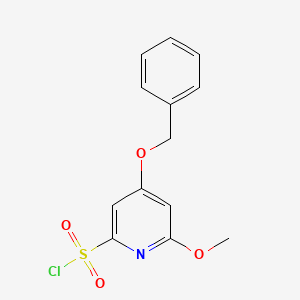
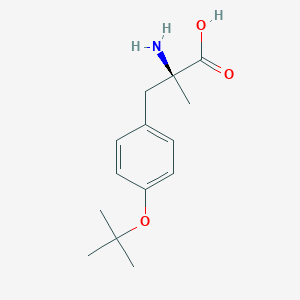
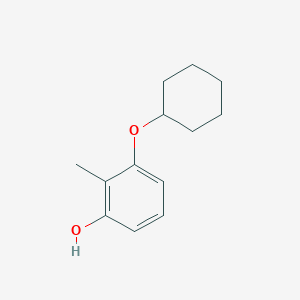
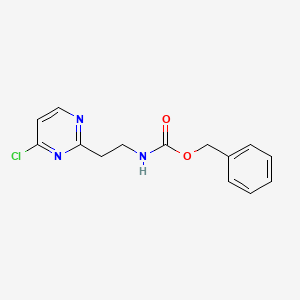
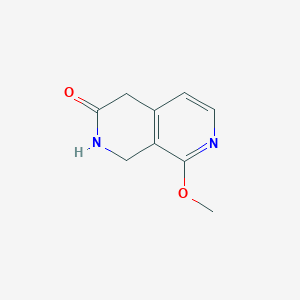
![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
